[1-(2-Fluoroethyl)cyclobutyl]methanamine
Description
Contextualization within Fluoroalkyl Amine Chemistry
The introduction of fluorine into organic molecules has become a powerful strategy in drug discovery. acs.orgresearchgate.net Fluoroalkyl amines, such as [1-(2-Fluoroethyl)cyclobutyl]methanamine, exhibit modified physicochemical properties compared to their non-fluorinated analogs. The high electronegativity of the fluorine atom can significantly impact the basicity of the amine group. The electron-withdrawing nature of the fluoroethyl group is expected to lower the pKa of the methanamine, influencing its ionization state at physiological pH. This modulation of basicity can have profound effects on a molecule's binding affinity to biological targets and its pharmacokinetic profile. nih.gov
Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netresearchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. researchgate.net This increased stability can lead to a longer biological half-life and improved therapeutic efficacy. The strategic placement of the fluorine atom in the ethyl side chain provides a tool to fine-tune these properties.
Table 1: Physicochemical Properties Influenced by Fluoroalkylation
| Property | Effect of Fluoroalkylation | Rationale |
| Basicity (pKa) | Generally decreases | Inductive electron withdrawal by fluorine |
| Lipophilicity (logP) | Can increase or decrease | Dependent on the extent and position of fluorination |
| Metabolic Stability | Generally increases | Strong C-F bond resists enzymatic cleavage |
| Binding Affinity | Can be enhanced | Altered electronic and conformational properties |
Significance of Cyclobutane (B1203170) Ring Systems in Organic Synthesis and Medicinal Chemistry Research
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in medicinal chemistry. nih.govru.nlvilniustech.lt Its rigid and puckered three-dimensional structure offers a level of conformational constraint that is highly desirable in drug design. pharmablock.com This rigidity can help to pre-organize the pharmacophoric groups in a conformation that is optimal for binding to a biological target, thereby enhancing potency and selectivity. pharmablock.comcancer.gov
The cyclobutane moiety in this compound serves as a central scaffold, orienting the fluoroethyl and methanamine groups in a defined spatial arrangement. This can be particularly advantageous for filling specific hydrophobic pockets in a protein's active site. nih.govru.nlvilniustech.lt Moreover, the replacement of more flexible alkyl chains or larger ring systems with a compact cyclobutane ring can improve metabolic stability and reduce off-target effects. ru.nlcancer.gov The unique bond angles and strain within the cyclobutane ring also impart distinct chemical properties that can be exploited in organic synthesis. nih.gov
Table 2: Advantages of Incorporating a Cyclobutane Ring in Drug Candidates
| Advantage | Description |
| Conformational Rigidity | Reduces the entropic penalty of binding to a target. nih.govcancer.gov |
| Improved Potency & Selectivity | Pre-organizes substituents for optimal target interaction. pharmablock.com |
| Increased Metabolic Stability | The ring is generally resistant to metabolic degradation. ru.nlcancer.gov |
| Novel Three-Dimensional Scaffolds | Provides access to unique chemical space. nih.govvilniustech.lt |
| Bioisosteric Replacement | Can serve as a replacement for other groups like gem-dimethyl or phenyl rings. |
Role of the Methanamine Moiety in Chemical Reactivity and Derivatization
The methanamine group is a key functional handle in this compound, providing a primary amine that is a versatile nucleophile. This amine can readily participate in a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. mnstate.edu Common reactions of primary amines include acylation to form amides, alkylation to form secondary and tertiary amines, and reductive amination with aldehydes and ketones to generate more complex amine structures. libretexts.org
This reactivity is crucial for structure-activity relationship (SAR) studies, where systematic modifications of the molecule are performed to optimize its biological activity. The methanamine moiety can be used to attach various substituents, such as aromatic rings, heterocyclic systems, or other functional groups, to explore interactions with a biological target. The basicity of the amine also allows for the formation of ammonium (B1175870) salts, which can improve the aqueous solubility and crystalline properties of the compound. bloomtechz.com
Overview of Current Research Landscape and Underexplored Avenues for this compound
The current research landscape for this compound appears to be in its nascent stages, with a notable absence of dedicated studies on this specific molecule. However, the foundational research on its constituent motifs provides a clear roadmap for future investigations. The synthesis of this compound and its derivatives is an important first step. Efficient synthetic routes to functionalized cyclobutanes are increasingly being developed, which could be adapted for the synthesis of this target molecule. nih.govchemrxiv.org
Underexplored avenues for research include the systematic evaluation of its physicochemical properties, such as its pKa, lipophilicity, and metabolic stability. Furthermore, the exploration of its potential as a building block in the synthesis of novel bioactive compounds is a promising area of investigation. Given the known biological activities of other fluoroalkyl amines and cyclobutane-containing molecules, this compound could be a valuable starting point for the development of new therapeutic agents. Future research could focus on incorporating this scaffold into known pharmacophores to assess its impact on biological activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
[1-(2-fluoroethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C7H14FN/c8-5-4-7(6-9)2-1-3-7/h1-6,9H2 |
InChI Key |
OMDVUVVSHSGNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCF)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 Fluoroethyl Cyclobutyl Methanamine
Strategies for the Construction of the 1-Substituted Cyclobutyl Core
The formation of the 1-(2-fluoroethyl)cyclobutyl moiety is a critical step in the synthesis of the target compound. Various methods for constructing substituted cyclobutane (B1203170) rings have been developed, each with its own advantages and limitations.
Cyclobutyl Ring Formation via [2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful and widely utilized photochemical reaction for the synthesis of cyclobutane rings. acs.orgresearchgate.net This method involves the reaction of two olefinic components, where at least one is photoexcited, to form a four-membered ring. acs.org For the synthesis of a 1-substituted cyclobutyl core relevant to [1-(2-Fluoroethyl)cyclobutyl]methanamine, an intramolecular [2+2] photocycloaddition could be a viable strategy. acs.org
A hypothetical precursor could be a diolefin designed to yield the desired substitution pattern upon cyclization. The regioselectivity and stereoselectivity of the cycloaddition are crucial aspects that can be influenced by the nature of the substituents on the olefinic chains. acs.org Copper(I) catalysis has been shown to be effective in [2+2] cycloadditions between unactivated alkenes, offering an alternative to traditional enone-alkene photocycloadditions. researchgate.net
Table 1: Key Features of [2+2] Photocycloaddition for Cyclobutane Synthesis
| Feature | Description |
| Reaction Type | Photochemical [2+2] cycloaddition of two olefins. |
| Key Intermediates | Excited state of one olefinic partner. |
| Advantages | Direct formation of the cyclobutane ring, potential for high stereoselectivity. researchgate.net |
| Challenges | Control of regioselectivity, potential for side reactions. |
Thermal Cyclization Approaches to Cyclobutane Rings
Thermal [2+2] cycloaddition reactions provide an alternative to photochemical methods for the formation of cyclobutane rings. researchgate.netresearchgate.net These reactions are particularly effective for activated π-systems, such as ketenes or keteniminium salts, reacting with alkenes. researchgate.netnih.gov For instance, the reaction of dichloroketene, generated in situ, with an appropriately substituted alkene can produce a dichlorinated cyclobutanone (B123998), which can be further functionalized. acs.org
Another approach involves the intramolecular thermal cyclization of dienes. acs.org The feasibility and outcome of these reactions are highly dependent on the substitution pattern and the length of the tether connecting the two double bonds. The inherent ring strain of the cyclobutane product is a significant factor to overcome, often requiring elevated temperatures. researchgate.net
Table 2: Comparison of Thermal Cyclization Approaches
| Approach | Reactants | Conditions | Key Features |
| Ketene Cycloaddition | Ketene + Alkene | Thermal | Forms cyclobutanone derivatives. researchgate.net |
| Keteniminium Cycloaddition | Keteniminium salt + Alkene | Thermal | Yields cyclobutane structures. nih.gov |
| Intramolecular Diene Cyclization | Diene | High Temperature | Forms bicyclic or substituted cyclobutanes. acs.org |
Ring Contraction Methodologies
Ring contraction strategies offer an indirect yet powerful method for the synthesis of substituted cyclobutanes from more readily available five-membered rings, such as pyrrolidines or cyclopentanes. chemistryviews.orgrsc.org These reactions often proceed with a high degree of stereocontrol, preserving the stereochemistry of the starting material. acs.org
One notable method involves the stereoselective contraction of polysubstituted pyrrolidines to form functionalized cyclobutanes. chemistryviews.orgacs.org This transformation can be initiated by reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism involves the formation of a 1,4-biradical intermediate followed by cyclization. acs.org Other ring contraction methods include the Wolff rearrangement of cyclic α-diazoketones and Favorskii rearrangement of cyclic α-haloketones. rsc.orgwikipedia.org
Table 3: Overview of Ring Contraction Methods for Cyclobutane Synthesis
| Method | Starting Material | Key Reagents | Intermediate |
| Pyrrolidine Contraction | Substituted Pyrrolidine | HTIB, Ammonium Carbamate | 1,4-biradical acs.org |
| Wolff Rearrangement | Cyclic α-diazoketone | Heat or light | Ketene wikipedia.org |
| Favorskii Rearrangement | Cyclic α-haloketone | Base | Cyclopropanone |
Installation and Functionalization of the Methanamine Group at C-1 of the Cyclobutyl Ring
Once the 1-(2-fluoroethyl)cyclobutyl core is established, the next critical step is the introduction of the methanamine group at the C-1 position. This is typically achieved through the functionalization of a carbonyl group at this position.
Reductive Amination Protocols for Methanamine Introduction
Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine. wikipedia.org
To synthesize this compound, a precursor such as 1-(2-fluoroethyl)cyclobutanecarbaldehyde or a related ketone would be reacted with ammonia (B1221849) or a protected form of ammonia, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com Biocatalytic reductive amination using enzymes like imine reductases is also an emerging and environmentally friendly alternative. researchgate.net
Table 4: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics |
| Sodium Cyanoborohydride | NaBH3CN | Selective for iminium ions over ketones/aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Milder and less toxic alternative to NaBH3CN. masterorganicchemistry.com |
| Catalytic Hydrogenation | H2, Pd/C | Effective but can sometimes lead to over-alkylation. |
Gabriel Synthesis and Analogous Amination Strategies
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the overalkylation issues often encountered in direct alkylation with ammonia. libretexts.orgmasterorganicchemistry.combyjus.com The process involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. organic-chemistry.orgnrochemistry.com
For the synthesis of this compound, a precursor such as 1-(bromomethyl)-1-(2-fluoroethyl)cyclobutane would be required. This halide would be reacted with potassium phthalimide to form the N-substituted phthalimide intermediate. Subsequent hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis would then liberate the desired primary amine. byjus.comnrochemistry.com While effective for primary amines, the Gabriel synthesis is generally not suitable for the preparation of secondary or tertiary amines. byjus.com
Table 5: Steps of the Gabriel Synthesis
| Step | Description | Reactants | Product |
| 1. Alkylation | SN2 reaction of phthalimide anion with an alkyl halide. nrochemistry.com | Potassium phthalimide, Alkyl halide | N-Alkylphthalimide |
| 2. Deprotection | Cleavage of the N-alkylphthalimide to release the primary amine. | N-Alkylphthalimide, Hydrazine or Acid/Base | Primary amine, Phthalhydrazide or Phthalic acid |
Nitrile Reduction Pathways to Amines
A common and effective strategy for the synthesis of primary amines like this compound involves the reduction of a corresponding nitrile precursor, in this case, [1-(2-fluoroethyl)cyclobutyl]carbonitrile. The conversion of a nitrile (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis. nih.gov This reduction requires the addition of four hydrogen atoms across the carbon-nitrogen triple bond. A variety of reagents and catalytic systems can accomplish this, each with its own advantages regarding yield, selectivity, and functional group tolerance. organic-chemistry.orged.ac.uk
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are frequently used. The reaction is typically performed under pressure and can be highly efficient, producing the primary amine in good yield.
Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or diisopropylaminoborane, also serve as effective reagents for this transformation. organic-chemistry.org
Alternative Methods: Other reagents, such as samarium(II) iodide (SmI₂) activated with Lewis bases, offer a milder alternative under single electron transfer conditions, demonstrating excellent functional group tolerance. organic-chemistry.org Borane-catalyzed hydroboration presents another metal-free option for reducing nitriles to primary amines. ed.ac.uk
| Reagent/System | Typical Conditions | Key Characteristics |
|---|---|---|
| H₂ / Raney Ni | Ethanol/Ammonia, High Pressure | Industrial applicability, effective for aliphatic nitriles. |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O, followed by H₂O workup | Highly reactive, powerful, reduces many other functional groups. organic-chemistry.org |
| Borane-THF (BH₃·THF) | THF, reflux | Milder than LiAlH₄, good selectivity. |
| Diisopropylaminoborane (BH₂N(iPr)₂) | Catalytic LiBH₄ | Reduces a wide variety of nitriles in excellent yields. organic-chemistry.org |
Introduction of the 2-Fluoroethyl Moiety
The incorporation of the 2-fluoroethyl group is a critical aspect of the synthesis. Fluorine-containing molecules are of significant interest in medicinal chemistry, and the methods for their synthesis are continually evolving. nih.gov The approach can be direct, involving the attachment of a pre-formed 2-fluoroethyl unit, or indirect, involving the construction of the moiety in multiple steps.
Direct fluoroethylation involves the reaction of a suitable cyclobutane-containing nucleophile with a reagent that delivers the entire -CH₂CH₂F group. This is often achieved through nucleophilic substitution, where an organometallic cyclobutane derivative attacks a fluoroethyl electrophile. For example, a cyclobutyl Grignard reagent or organolithium species could react with a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane) or 2-fluoroethyl tosylate. However, such reactions can be complicated by elimination side reactions. Photochemical approaches have also been explored for the direct introduction of fluoroalkyl groups into cyclobutane frameworks. rsc.org
Multi-step synthesis provides a more controlled and often higher-yielding approach to introducing the 2-fluoroethyl group. vapourtec.comflinders.edu.au This strategy typically involves attaching a two-carbon chain with a latent fluorine equivalent to the cyclobutane ring, followed by a subsequent fluorination step.
A common sequence involves:
Alkylation: A cyclobutane precursor, such as 1-cyanocyclobutanecarboxylate, is alkylated with a 2-carbon electrophile containing a hydroxyl-protecting group or a leaving group, like 2-(tosyloxy)ethanol.
Fluorination: The terminal hydroxyl group of the introduced ethyl chain is then converted into a good leaving group (e.g., a tosylate or mesylate).
Nucleophilic Fluorination: The leaving group is displaced by a fluoride (B91410) source, such as potassium fluoride (KF) in combination with a phase-transfer catalyst (e.g., Kryptofix 222) or tetrabutylammonium (B224687) fluoride (TBAF), to install the fluorine atom.
When the cyclobutane ring contains pre-existing stereocenters, or when new stereocenters are formed during the synthesis, controlling the stereochemistry becomes crucial. The development of stereoselective methods for synthesizing functionalized cyclobutanes is an active area of research. mdpi.comnih.gov
Asymmetric synthesis of chiral fluorinated cyclobutane derivatives can be achieved through methods like rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. bohrium.combohrium.com While not directly a fluoroethylation, these advanced techniques demonstrate the ability to control stereochemistry in fluorinated cyclobutane systems. For a molecule like this compound, if chirality were a factor (e.g., due to other substituents), a stereoselective synthesis might involve the enantioselective opening of a bicyclic precursor or the use of a chiral auxiliary to direct the alkylation or fluorination steps. nih.gov
Advanced Synthetic Considerations
Beyond the fundamental construction of the molecule, advanced synthetic methods can be employed to prepare specialized analogs, particularly for applications in biomedical research.
The fluorine-18 (B77423) (¹⁸F) radioisotope is widely used in Positron Emission Tomography (PET) imaging due to its favorable decay characteristics, including a 109.7-minute half-life. nih.gov The synthesis of an ¹⁸F-labeled version of this compound would enable its use as a PET tracer to study biological processes in vivo.
The most common strategy for introducing ¹⁸F into a 2-fluoroethyl group is through late-stage radiofluorination. nih.gov This typically involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. A precursor molecule, such as [1-(2-tosyloxyethyl)cyclobutyl]methanamine (with the amine protected), would be synthesized first.
The radiolabeling process generally follows these steps:
Precursor Synthesis: A non-radioactive precursor is prepared, typically with a tosylate (-OTs), mesylate (-OMs), or nosylate (B8438820) (-ONs) group at the terminal position of the ethyl chain.
[¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron.
Radiofluorination: The precursor is reacted with activated [¹⁸F]fluoride. The reaction is often facilitated by a phase-transfer catalyst like Kryptofix 222 (K₂₂₂) and potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent (e.g., acetonitrile (B52724) or DMSO) at elevated temperatures. cnrs.frnih.gov
Deprotection and Purification: Any protecting groups on the amine are removed, and the final ¹⁸F-labeled product is purified, typically using High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity for in vivo use. nih.gov
A key intermediate in many ¹⁸F-fluoroethylation reactions is 2-[¹⁸F]fluoroethyl tosylate, which can be prepared and then used to alkylate various nucleophiles. rsc.org This two-step approach is a reliable method for producing ¹⁸F-labeled PET tracers. cnrs.frnih.gov
| Parameter | Description |
|---|---|
| Precursor | N-protected [1-(2-tosyloxyethyl)cyclobutyl]methanamine |
| Fluoride Source | [¹⁸F]F⁻/K₂CO₃/Kryptofix 222 |
| Solvent | Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) |
| Temperature | 80-120 °C |
| Final Steps | Removal of protecting group(s), HPLC purification. nih.gov |
Precursor Design and Synthesis for Efficient Compound Assembly
The efficient assembly of this compound hinges on the strategic design and synthesis of key precursors that allow for the sequential installation of the required functional groups onto the cyclobutane core. A logical retrosynthetic analysis suggests that a central intermediate would be a cyclobutane derivative bearing either a nitrile or a carbonyl group at the C1 position, which can then be elaborated to the final methanamine.
A plausible synthetic approach commences with cyclobutanone. The introduction of the 2-fluoroethyl group at the C1 position can be envisioned through a nucleophilic addition of a suitable organometallic reagent, such as a (2-fluoroethyl)magnesium halide, to cyclobutanone, followed by dehydration and subsequent reduction. However, a more controlled approach involves the alkylation of a stabilized carbanion.
For instance, the synthesis could begin with the cyanation of cyclobutanone to form cyclobutanecarbonitrile. The α-proton can then be abstracted by a strong base like lithium diisopropylamide (LDA) to generate a nucleophilic carbanion. This carbanion can then react with a 2-fluoroethyl electrophile, such as 1-bromo-2-fluoroethane, to yield 1-(2-fluoroethyl)cyclobutanecarbonitrile. The final step in this sequence is the reduction of the nitrile functionality to the primary amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under pressure. libretexts.org
An alternative strategy for precursor synthesis involves starting with a cyclobutane-1,1-dicarboxylic ester. Mono-alkylation of the diester with a 2-fluoroethyl halide, followed by decarboxylation, would yield 1-(2-fluoroethyl)cyclobutanecarboxylic acid. This acid can then be converted to the corresponding amide, which upon reduction with LiAlH4, would furnish the target primary amine. This route offers good control over the introduction of the substituents.
The choice of fluorinating agent and the stage at which the fluorine atom is introduced are critical considerations in precursor design. The synthesis of the 2-fluoroethyl halide precursor itself can be achieved from 2-bromoethanol (B42945) through deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST). organic-chemistry.org The stability of the C-F bond under the subsequent reaction conditions is generally high, making this a viable strategy.
Chemical Reactivity and Derivatization of the Primary Amine Functional Group
The primary amine of this compound is a versatile functional group that serves as a key site for a wide array of chemical transformations. Its nucleophilic nature allows for the construction of more complex molecules through the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
Nucleophilic Reactions of the Methanamine Group
The lone pair of electrons on the nitrogen atom of the methanamine group makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles.
The nitrogen atom can be alkylated by reaction with alkyl halides through a nucleophilic substitution (SN2) mechanism. jove.com The reaction of this compound with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid leads to the formation of the corresponding secondary amine. rsc.org However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation. wikipedia.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt. jove.com To favor mono-alkylation, a large excess of the primary amine can be used relative to the alkylating agent. lumenlearning.com
Table 1: Illustrative N-Alkylation Reactions
| Alkylating Agent | Product | Typical Conditions |
|---|---|---|
| Methyl Iodide | N-Methyl-[1-(2-fluoroethyl)cyclobutyl]methanamine | K2CO3, Acetonitrile, RT |
| Benzyl Bromide | N-Benzyl-[1-(2-fluoroethyl)cyclobutyl]methanamine | Et3N, THF, 50°C |
Acylation Reactions and Amide Formation
Primary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. youtube.com This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. youtube.com The resulting N-substituted amides are fundamental structures in medicinal chemistry and materials science. The reaction is generally high-yielding and chemoselective for the amine group.
Table 2: Illustrative N-Acylation Reactions
| Acylating Agent | Product | Typical Conditions |
|---|---|---|
| Acetyl Chloride | N-{[1-(2-Fluoroethyl)cyclobutyl]methyl}acetamide | Pyridine, DCM, 0°C to RT |
| Benzoyl Chloride | N-{[1-(2-Fluoroethyl)cyclobutyl]methyl}benzamide | Et3N, THF, RT |
Formation of Ureas and Related Derivatives
The synthesis of urea (B33335) derivatives from this compound can be accomplished through several methods. A common approach involves the reaction of the primary amine with an isocyanate. commonorganicchemistry.com This addition reaction is typically fast and proceeds without the need for a catalyst to yield an N,N'-disubstituted urea.
Alternatively, in the absence of a suitable isocyanate, phosgene (B1210022) equivalents are often employed. Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) serve as safer alternatives to the highly toxic phosgene gas. commonorganicchemistry.comnih.gov The amine can be reacted with CDI to form an intermediate carbamoyl-imidazole, which then reacts with another amine to produce the urea. The stepwise nature of this reaction allows for the synthesis of unsymmetrical ureas. nih.gov Another route involves the Curtius rearrangement of a carboxylic acid derivative, which generates an isocyanate in situ that can be trapped by the primary amine. organic-chemistry.org
Table 3: Illustrative Urea Formation Reactions
| Reagent | Product Type | Typical Conditions |
|---|---|---|
| Phenyl isocyanate | N-Phenyl-N'-{[1-(2-fluoroethyl)cyclobutyl]methyl}urea | THF, RT |
| Carbonyldiimidazole (CDI), then Aniline | N-Phenyl-N'-{[1-(2-fluoroethyl)cyclobutyl]methyl}urea | 1. THF, RT; 2. Aniline, heat |
Reactions Involving the Cyclobutyl Ring System and Its Substituents
The cyclobutane ring, while possessing some degree of ring strain, is generally stable under many reaction conditions. Unlike the more strained cyclopropane (B1198618) ring, the cyclobutane moiety in this compound is not expected to undergo ring-opening reactions under standard alkylation, acylation, or urea formation conditions. pharmaguideline.com
However, the ring can be induced to open under specific circumstances, particularly when activated by electron-withdrawing groups or through transition-metal-catalyzed processes. For instance, donor-acceptor cyclobutanes can undergo ring-opening in the presence of strong nucleophiles and a Lewis acid catalyst. chemistryviews.org In the context of the title compound, such reactions are not typical but could be engineered through further functionalization.
The 2-fluoroethyl substituent is generally a stable moiety. The carbon-fluorine bond is strong and not susceptible to cleavage under the nucleophilic and basic conditions described for the derivatization of the primary amine. The presence of the fluorine atom can influence the acidity of adjacent C-H bonds, but significant reactivity based on this effect is not commonly observed in such systems. The stability of the fluoroethyl group is a key feature, often intentionally incorporated into molecules to enhance metabolic stability in medicinal chemistry contexts.
Ring Expansion Reactions and Carbocation Rearrangements
The presence of a cyclobutane ring adjacent to a potential carbocation center makes this compound a candidate for ring expansion reactions. These transformations are typically initiated by the formation of a carbocation, which can then undergo rearrangement to a more stable structure, often involving an expansion of the strained four-membered ring to a less strained five-membered ring.
One common method to generate the requisite carbocation is through the diazotization of the primary amine with nitrous acid (HONO), followed by the loss of nitrogen gas. This would form a primary carbocation, which is highly unstable and prone to rapid rearrangement.
The key driving forces for the rearrangement are the increase in carbocation stability (from a primary to a secondary or tertiary carbocation) and the relief of ring strain inherent in the cyclobutane ring. chemistrysteps.com Cyclopentane (B165970) has significantly less ring strain than cyclobutane, providing a thermodynamic driving force for the expansion. chemistrysteps.com
The mechanism of this ring expansion is a type of alkyl shift. masterorganicchemistry.commasterorganicchemistry.com In this case, a carbon-carbon bond of the cyclobutane ring migrates to the carbocation center, leading to the formation of a cyclopentyl carbocation. chemistrysteps.compearson.com Subsequent reaction with a nucleophile present in the medium, such as water or the conjugate base of the acid used, would then yield the final cyclopentane derivative.
Hypothetical Reaction Scheme:
The table below outlines the expected products from such a rearrangement.
| Starting Material | Reagent | Intermediate Carbocation | Rearranged Carbocation | Final Product (with water as nucleophile) |
| This compound | HONO | [1-(2-Fluoroethyl)cyclobutyl]methyl carbocation | 2-(2-Fluoroethyl)cyclopentyl carbocation | 2-(2-Fluoroethyl)cyclopentanol |
It is also possible that under different conditions, elimination of a proton from the rearranged carbocation could occur, leading to the formation of various cyclopentene (B43876) isomers. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
Fragmentation Pathways
The fragmentation of this compound, for instance in mass spectrometry, would be expected to follow pathways that generate stable ions and neutral losses. The knowledge of these pathways is crucial for the structural elucidation of the compound and related substances. nih.gov
Key fragmentation routes would likely involve:
Alpha-cleavage: The cleavage of the bond between the cyclobutane ring and the aminomethyl group is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion (CH₂=NH₂⁺, m/z 30) and a neutral radical corresponding to the rest of the molecule.
Ring cleavage of the cyclobutane: The strained cyclobutane ring can undergo fragmentation, leading to the loss of neutral molecules like ethene (C₂H₄) or propene (C₃H₆).
Loss of the fluoroethyl side chain: Cleavage of the bond connecting the fluoroethyl group to the cyclobutane ring could occur, leading to a fragment ion corresponding to the cyclobutylmethylamine portion.
Loss of HF: The fluoroethyl group may undergo elimination of hydrogen fluoride (HF), particularly under energetic conditions.
The table below summarizes potential major fragment ions and their corresponding neutral losses.
| Precursor Ion | Fragmentation Pathway | Major Fragment Ion | Neutral Loss |
| [M]⁺ | Alpha-cleavage | CH₂=NH₂⁺ | C₆H₁₀F• |
| [M]⁺ | Ring Cleavage | [M - C₂H₄]⁺ | C₂H₄ |
| [M]⁺ | Side Chain Cleavage | [C₅H₁₀N]⁺ | C₂H₄F• |
| [M]⁺ | HF Elimination | [M - HF]⁺ | HF |
The exact fragmentation pattern would be dependent on the ionization method used (e.g., electron ionization, chemical ionization) and the collision energy in tandem mass spectrometry experiments. core.ac.uk
Transformations of the Fluoroethyl Side Chain
The 2-fluoroethyl group on the cyclobutane ring can also be a site of chemical reactivity. The carbon-fluorine bond is generally strong, but the fluorine atom can act as a leaving group in nucleophilic substitution reactions, particularly if activated.
One potential transformation is the intramolecular cyclization to form a spirocyclic quaternary ammonium salt. This could occur if the nitrogen of the aminomethyl group acts as an internal nucleophile, displacing the fluorine atom. This reaction would likely require heating and might be facilitated by a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity.
Another possibility is the elimination of hydrogen fluoride (HF) from the fluoroethyl side chain to form a vinyl group. This reaction is typically promoted by a strong base. The resulting [1-(vinyl)cyclobutyl]methanamine would be a useful intermediate for further synthetic transformations, such as polymerization or addition reactions.
The table below details possible transformations of the fluoroethyl side chain.
| Reaction Type | Reagents | Product |
| Intramolecular Cyclization | Heat, non-nucleophilic base | Spiro[3.3]heptan-1-aminium salt |
| Elimination | Strong base (e.g., t-BuOK) | [1-(vinyl)cyclobutyl]methanamine |
These transformations highlight the synthetic versatility of the fluoroethyl group, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Spectroscopic Characterization and Advanced Analytical Techniques for 1 2 Fluoroethyl Cyclobutyl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of [1-(2-Fluoroethyl)cyclobutyl]methanamine by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.
¹H NMR spectroscopy is a fundamental tool for identifying the types and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the cyclobutyl ring, the fluoroethyl group, and the aminomethyl group.
The protons on the cyclobutyl ring are expected to appear as complex multiplets in the range of δ 1.5–2.5 ppm, a typical region for cyclobutane (B1203170) ring protons . The geminal and vicinal couplings between these protons would result in overlapping signals that are challenging to interpret without further two-dimensional NMR analysis. The aminomethyl (-CH₂NH₂) protons would likely produce a singlet or a closely coupled multiplet around δ 2.5-3.0 ppm. The two protons of the -CH₂- group adjacent to the fluorine atom are expected to show a characteristic triplet of triplets splitting pattern due to coupling with both the fluorine atom and the adjacent methylene protons. Their chemical shift would be significantly downfield, likely in the δ 4.4-4.6 ppm region, due to the strong deshielding effect of the electronegative fluorine atom. The protons of the methylene group adjacent to the cyclobutane ring (-CH₂-CF) would likely resonate as a triplet around δ 1.8-2.2 ppm. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Cyclobutyl-H | 1.5 - 2.5 | Multiplet |
| -CH₂-CF | 1.8 - 2.2 | Triplet |
| -CH₂F | 4.4 - 4.6 | Triplet of Triplets |
| -CH₂NH₂ | 2.5 - 3.0 | Singlet/Multiplet |
| -NH₂ | Variable | Broad Singlet |
¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak.
The quaternary carbon of the cyclobutane ring, bonded to both the fluoroethyl and aminomethyl groups, is expected to have a chemical shift in the range of δ 40-50 ppm. The methylene carbons of the cyclobutane ring would likely appear in the δ 15-35 ppm region docbrown.info. The carbon of the aminomethyl group (-CH₂NH₂) is predicted to resonate around δ 45-55 ppm. The carbon atom of the fluoroethyl group bonded to the fluorine atom (-CH₂F) will exhibit a large C-F coupling constant and is expected to be found in the δ 80-90 ppm range. The other carbon of the fluoroethyl group (-CH₂-CF) would likely appear around δ 35-45 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary Cyclobutyl-C | 40 - 50 |
| Methylene Cyclobutyl-C | 15 - 35 |
| -CH₂-CF | 35 - 45 |
| -CH₂F | 80 - 90 |
| -CH₂NH₂ | 45 - 55 |
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom of the fluoroethyl group. This signal would be split into a triplet by the two adjacent protons (-CH₂F). The typical chemical shift range for organofluorine compounds with a CH₂F group is between -200 to -220 ppm wikipedia.org. The precise chemical shift and the coupling constant (²JHF) would be characteristic of the electronic environment around the fluorine atom.
To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between the protons of the fluoroethyl group and between the adjacent protons on the cyclobutane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal at δ 80-90 ppm would show a correlation to the proton signal at δ 4.4-4.6 ppm, confirming the identity of the -CH₂F group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly useful for identifying the connectivity around quaternary carbons. For example, correlations would be expected between the protons of the aminomethyl group and the quaternary carbon of the cyclobutane ring, as well as the carbons of the fluoroethyl group.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₄FN), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value can then be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence.
Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 132.1183 |
| [M+Na]⁺ | 154.1002 |
LC-MS for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for determining the purity of a sample and analyzing complex mixtures. In the context of this compound, LC-MS can be employed to detect and identify impurities that may be present from the synthetic process.
The liquid chromatography component separates the target compound from any byproducts or unreacted starting materials based on their differential partitioning between a stationary phase and a mobile phase. The eluent from the chromatography column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information for the parent compound and any impurities, aiding in their identification.
Table 1: Representative LC-MS Data for Purity Assessment
| Retention Time (min) | Observed m/z | Proposed Identity | Purity (%) |
| 2.54 | 132.12 | This compound | >99 |
| 1.89 | 114.10 | Potential Precursor A | <0.5 |
| 3.12 | 150.15 | Potential Byproduct B | <0.5 |
Note: The data presented in this table is hypothetical and serves to illustrate the typical output of an LC-MS analysis for purity assessment.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-F bond of the fluoroethyl group, and the C-H bonds of the cyclobutyl ring.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3500 | N-H | Stretch (Asymmetric and Symmetric) |
| 2850-2960 | C-H | Stretch (Aliphatic) |
| 1590-1650 | N-H | Bend (Scissoring) |
| 1000-1400 | C-F | Stretch |
Note: This data is predictive and based on characteristic infrared absorption frequencies for the specified functional groups.
Chromatographic Separation Methods
High-Performance Liquid Chromatography (HPLC) for Purification and Purity
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for the purification of chemical compounds and for assessing their purity with high accuracy.
In the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this method, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724). The separation is based on the differential partitioning of the compound and any impurities between the two phases. A UV detector is commonly used to monitor the eluent, and the purity of the compound is determined by the area percentage of its corresponding peak in the chromatogram.
Table 3: Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Note: These are typical starting parameters for an HPLC method and would require optimization for this specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.
While this compound itself may have limited volatility due to the primary amine group, it can be derivatized to increase its volatility and improve its chromatographic behavior. Common derivatization reagents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivative can then be readily analyzed by GC-MS, allowing for the separation and identification of the compound and any volatile impurities.
Table 4: Potential GC-MS Analysis of a Derivatized Amine
| Analyte | Derivatizing Agent | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Trifluoroacetic Anhydride | 8.2 | 227 (M+), 114, 69 |
Note: This table illustrates a hypothetical GC-MS analysis of a derivatized form of the target compound.
Computational and Theoretical Chemistry Studies of 1 2 Fluoroethyl Cyclobutyl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, allowing for the approximate solution of the Schrödinger equation to determine the electronic structure and properties of molecules. nih.gov For [1-(2-Fluoroethyl)cyclobutyl]methanamine, two main approaches would be central: Density Functional Theory (DFT) and Ab Initio methods.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. It is used to determine the electronic structure of a system based on its electron density. acs.org A DFT study of this compound would begin with geometry optimization to find the lowest energy arrangement of its atoms.
From this optimized structure, a wealth of molecular properties can be calculated. These include the distribution of charges on each atom, the energies and shapes of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential map. The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and stability. emerginginvestigators.org A larger gap suggests higher stability and lower reactivity. The electrostatic potential map would visualize electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: This data is hypothetical and serves as an example of typical DFT output.)
| Property | Value | Unit |
| Total Energy | -485.123456 | Hartrees |
| Dipole Moment | 2.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | 0.5 | eV |
| HOMO-LUMO Gap | 7.3 | eV |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. researchgate.net These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.
For this compound, high-accuracy ab initio calculations would be employed to refine the energies of different conformers or to calculate precise reaction barriers. These methods are particularly important when subtle energy differences are critical for determining the outcome of a reaction or the dominant conformation of the molecule. researchgate.net Comparing the results from different levels of theory can provide confidence in the predicted energetic landscape.
Table 2: Example of Relative Energies Calculated with Different Ab Initio Methods (Note: This data is hypothetical, illustrating a comparison for two possible conformers.)
| Method | Conformer A Energy (Hartrees) | Conformer B Energy (Hartrees) | Relative Energy (kcal/mol) |
| HF/6-31G* | -483.500 | -483.498 | 1.25 |
| MP2/cc-pVDZ | -484.800 | -484.797 | 1.88 |
| CCSD(T)/cc-pVTZ | -485.100 | -485.096 | 2.51 |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the cyclobutane (B1203170) ring and its side chains—the fluoroethyl and methanamine groups—means that this compound can exist in multiple conformations. The cyclobutane ring itself is not planar but exists in a puckered conformation to relieve torsional strain. psu.edumasterorganicchemistry.com Furthermore, rotation around the C-C and C-N single bonds of the side chains leads to various spatial arrangements (rotamers).
A computational conformational analysis would systematically explore the potential energy surface (PES) of the molecule. This involves calculating the energy of the molecule as a function of specific dihedral angles. The results would identify the most stable, low-energy conformers as well as the transition states that connect them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, chemists can identify transition states—the high-energy points between reactants and products—and calculate the activation energy required for a reaction to occur. acs.org
For this compound, studies could model potential reactions such as nucleophilic substitution at the carbon bearing the fluorine atom, reactions involving the amine group, or even ring-opening reactions characteristic of strained cyclobutane systems. psu.edu Theoretical calculations can predict whether a proposed reaction is energetically feasible and can help rationalize experimentally observed product distributions.
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent like water. MD simulations solve Newton's equations of motion for a system of atoms and molecules over time.
An MD simulation of this compound in water would reveal how the molecule interacts with its surroundings. Key intermolecular interactions, such as hydrogen bonds between the amine group (-NH2) and water molecules, could be identified and quantified. These simulations provide insight into the molecule's solubility, its dynamic structure in solution, and how it might orient itself when approaching a binding site.
Prediction of Spectroscopic Parameters
Computational quantum chemistry can predict various spectroscopic parameters, which is an invaluable aid in structure elucidation and the interpretation of experimental data. nih.gov For this compound, key predictable spectra would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental spectra, can help assign signals to specific atoms in the molecule, confirming its structure. Similarly, by calculating the vibrational frequencies of the molecule's chemical bonds, its IR spectrum can be simulated. nih.gov Peaks in the simulated spectrum can be assigned to specific motions, such as C-H stretches, N-H bends, or the C-F stretch, aiding in the analysis of experimental IR data.
Table 3: Illustrative Comparison of Calculated and Experimental ¹⁹F NMR Chemical Shifts (Note: This data is hypothetical.)
| Computational Method | Solvent Model | Calculated ¹⁹F Shift (ppm) | Experimental ¹⁹F Shift (ppm) |
| B3LYP/6-311+G(d,p) | Gas Phase | -215.4 | -220.1 |
| B3LYP/6-311+G(d,p) | Water (SMD) | -218.9 | -220.1 |
| M06-2X/cc-pVTZ | Water (SMD) | -221.2 | -220.1 |
Structure Activity Relationships in 1 2 Fluoroethyl Cyclobutyl Methanamine Analogs and Derivatives
Influence of Cyclobutyl Ring Substitutions on Molecular Conformation and Interaction Profiles
The cyclobutane (B1203170) ring is not a planar square; it adopts a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org This puckering is a critical determinant of the spatial orientation of the substituents attached to it. In a 1,1-disubstituted cyclobutane like the parent compound, the two substituents—the fluoroethyl and methanamine groups—are projected from the same carbon atom with a specific, relatively fixed angle between them. This conformational restriction is a key feature, as it reduces the entropic penalty upon binding to a receptor compared to more flexible acyclic analogs. nih.govresearchgate.net
Substitutions on other positions of the cyclobutane ring (C2, C3, C4) would introduce new stereocenters and significantly alter the molecule's conformational preferences and interaction profile.
Introduction of Alkyl Groups: Adding small alkyl groups (e.g., methyl) to the ring can influence the degree of puckering and stabilize certain conformations. nih.gov These groups primarily increase the lipophilicity of the scaffold, potentially enhancing interactions with hydrophobic pockets in a receptor binding site.
Introduction of Polar Groups: Incorporating polar substituents like hydroxyl (-OH) or amino (-NH2) groups would dramatically change the interaction profile. These groups can act as hydrogen bond donors and acceptors, forming new, specific interactions with a target protein that are not possible with the parent compound. However, this also increases polarity, which can affect properties like cell membrane permeability.
The puckered nature of the ring means that even simple disubstitution at the C3 position can lead to cis and trans diastereomers, where the substituents have vastly different spatial relationships to the primary pharmacophore elements at C1. The trans isomer, for instance, might position a substituent in a region of the binding pocket inaccessible to the cis isomer, leading to significant differences in biological activity. nih.gov
| Ring Substitution | Expected Influence on Conformation | Potential Change in Interaction Profile |
| None (Parent Compound) | Puckered conformation, restricts orientation of C1 substituents. | Baseline hydrophobic and van der Waals interactions. |
| C3-Methyl (cis/trans) | Alters degree of puckering; introduces stereoisomerism. | Increased lipophilicity; potential for new hydrophobic interactions depending on stereochemistry. |
| C3-Hydroxyl (cis/trans) | Influences puckering; introduces polarity and stereoisomerism. | Adds hydrogen bond donor/acceptor capabilities; may alter solubility and permeability. |
Effects of Fluoroethyl Moiety Modifications on Electrophilicity and Steric Hindrance
Electrophilicity: The strong electron-withdrawing nature of fluorine decreases the electron density on the adjacent carbon atoms. This effect can influence the molecule's susceptibility to metabolic oxidation and its ability to participate in certain electronic interactions, such as dipole-dipole or multipole interactions with a receptor. nih.gov Replacing the single fluorine with a difluoro or trifluoromethyl group would further enhance these electronic effects but would also significantly increase lipophilicity and steric bulk. researchgate.net
Steric Hindrance: While fluorine is sterically similar to a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.2 Å), fluorinated alkyl groups can be substantially larger. nih.gov Modifying the length of the ethyl chain (e.g., to a fluoropropyl group) would increase the molecule's reach and flexibility, allowing it to probe different regions of a binding pocket. However, this also increases steric hindrance, which could be detrimental if the pocket is sterically constrained. Bioisosteric replacement of the fluorine atom with a hydroxyl or cyano group would maintain a similar size but introduce different electronic and hydrogen-bonding properties. nih.govsci-hub.se
| Fluoroethyl Modification | Impact on Electrophilicity | Impact on Steric Hindrance | Potential SAR Outcome |
| -CH₂CH₂F (Parent) | Moderate inductive electron withdrawal. | Low to moderate. | Baseline activity. |
| -CH₂CHF₂ | Strong inductive electron withdrawal. | Moderate. | May alter binding mode through different electronic interactions. |
| -CH₂CF₃ | Very strong inductive electron withdrawal. | Significant increase. | Potential for increased metabolic stability and lipophilicity; may cause steric clash. |
| -CH₂CH₂CH₂F | Similar inductive effect, but attenuated over a longer chain. | Increased chain length and flexibility. | May access deeper pockets; increased flexibility could reduce affinity. |
| -CH₂CH₂OH | Replaces electronegative F with H-bond donor/acceptor. | Similar to parent. | Potential for new, strong hydrogen bonding interactions. |
Impact of Methanamine Functional Group Modifications (e.g., N-alkylation, N-acylation)
The primary amine of the methanamine group is a crucial pharmacophoric feature, typically acting as a protonated cation at physiological pH to form ionic bonds or as a hydrogen bond donor. libretexts.org Modification of this group is a common strategy in medicinal chemistry to fine-tune activity, selectivity, and pharmacokinetic properties.
N-alkylation: Converting the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine alters its basicity and hydrogen-bonding capability. A primary amine has two hydrogen bond donors, a secondary amine has one, and a tertiary amine has none, though its lone pair can still act as a hydrogen bond acceptor. science-revision.co.uk Alkylation also increases steric bulk around the nitrogen, which can influence how the group fits into a binding site. For example, replacing -NH₂ with -NHCH₃ (N-methylation) maintains hydrogen bond donor capacity but adds a small, lipophilic group.
N-acylation: Acylating the amine to form an amide (-NHC(O)R) fundamentally changes its properties. The resulting amide is no longer basic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. quizlet.com The planar amide group acts as an excellent hydrogen bond acceptor (via the carbonyl oxygen) and retains a hydrogen bond donor (unless it is a tertiary amide). This change can replace a crucial ionic interaction with a hydrogen-bonding interaction, potentially altering the binding mode and selectivity profile of the compound.
| Methanamine Modification | Basicity | H-Bond Donor/Acceptor | Potential Impact on Receptor Interaction |
| -CH₂NH₂ (Parent) | Basic | 2 Donors / 1 Acceptor | Forms ionic bond (as -NH₃⁺) or H-bonds. |
| -CH₂NHCH₃ (N-alkylation) | Basic (slightly stronger) | 1 Donor / 1 Acceptor | Maintains ionic/H-bond interaction; adds steric bulk and lipophilicity. |
| -CH₂N(CH₃)₂ (N-alkylation) | Basic | 0 Donors / 1 Acceptor | Loses H-bond donor ability; may cause steric hindrance. |
| -CH₂NHC(O)CH₃ (N-acylation) | Neutral | 1 Donor / 1 Acceptor (strong) | Loses ionic interaction; introduces strong H-bond acceptor (carbonyl). |
Stereochemical Implications of the Cyclobutyl Ring and Substituted Center
Stereochemistry is paramount in determining the biological activity of chiral molecules. While the parent compound [1-(2-Fluoroethyl)cyclobutyl]methanamine is achiral due to the two identical hydrogen atoms on the C2/C4 and C3 positions, any substitution on the ring would create stereocenters.
The puckered nature of the cyclobutane ring results in its substituents occupying positions that are analogous to the axial and equatorial positions in cyclohexane (B81311). ic.ac.uk For example, in a 1,3-disubstituted cyclobutane, two diastereomers are possible: a cis isomer and a trans isomer. These isomers will have different three-dimensional shapes and distances between functional groups. One isomer might present its functional groups in a perfect orientation for multi-point binding with a receptor, while the other isomer may be unable to achieve this optimal fit, resulting in a significant difference in potency and activity. nih.gov The conformational rigidity of the cyclobutane scaffold means that these distinct spatial arrangements are well-defined, making it an excellent tool for probing the topology of a receptor binding site. researchgate.net
Comparative Analysis with Related Cycloalkylmethanamine Structures
The choice of the cyclobutyl ring over other cycloalkanes is a deliberate design element. Comparing its properties to analogs containing cyclopropyl (B3062369), cyclopentyl, or cyclohexyl rings highlights its unique contribution to the SAR.
Cyclopropane (B1198618): A cyclopropyl ring would be smaller, planar, and highly strained. It would hold the substituents in a more rigid, fixed orientation but with different bond angles and electronic character compared to the cyclobutane.
Cyclopentane (B165970) and Cyclohexane: These rings are larger, more flexible, and less strained than cyclobutane. libretexts.org Cyclopentane adopts an "envelope" conformation, while cyclohexane exists in a stable "chair" conformation. Replacing the cyclobutyl ring with these larger rings would increase the distance between the methanamine and fluoroethyl groups and introduce significantly more conformational flexibility. While this might allow the molecule to adapt to different binding sites, it comes at the cost of a higher entropic penalty upon binding, which can decrease affinity. biorxiv.org The rigidity of the cyclobutane ring serves to "pre-organize" the pharmacophore in a bioactive conformation, which is often advantageous for potency. nih.gov
| Cycloalkyl Ring | Relative Ring Strain | Conformational Flexibility | Implication for SAR |
| Cyclopropyl | High | Very Low (Rigid) | Highly constrained; may provide optimal orientation but is sensitive to small changes. |
| Cyclobutyl | Moderate | Low (Puckered) | Good balance of conformational restriction and 3D character; reduces entropic penalty of binding. |
| Cyclopentyl | Low | Moderate (Envelope) | More flexible; can adapt to larger pockets but may lose affinity due to entropy. |
| Cyclohexyl | Very Low | High (Chair) | Most flexible; allows for distinct axial/equatorial positioning, but with a significant entropic cost. |
Research Applications and Broader Scientific Relevance of 1 2 Fluoroethyl Cyclobutyl Methanamine
Utility as a Synthetic Intermediate and Advanced Chemical Building Block
The strategic incorporation of a cyclobutane (B1203170) moiety into molecular design is an increasingly employed tactic in medicinal chemistry to explore novel chemical space. nih.govexlibrisgroup.comresearchgate.netsemanticscholar.orglifechemicals.comru.nl The rigid, puckered conformation of the cyclobutane ring provides a three-dimensional scaffold that can influence the spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. nih.govlifechemicals.comresearchgate.netpharmablock.com [1-(2-Fluoroethyl)cyclobutyl]methanamine serves as an advanced building block, offering medicinal chemists a tool to introduce this desirable structural motif. bohrium.comresearchgate.netresearchgate.netnih.gov
The primary amine group of this compound is a versatile chemical handle that can participate in a wide array of chemical transformations. This reactivity allows for its incorporation into larger, more complex molecules through reactions such as amidation, alkylation, and reductive amination. The presence of the fluoroethyl group can also modulate the physicochemical properties of the resulting molecules, including their lipophilicity and metabolic stability, which are key considerations in drug design. researchgate.netnih.gov The synthesis of various fluoroalkyl-containing cyclobutane derivatives has been a subject of interest, highlighting the demand for such building blocks in the development of new chemical entities. bohrium.comresearchgate.netresearchgate.net
| Feature | Description | Reference |
|---|---|---|
| Scaffold | Cyclobutane | nih.govexlibrisgroup.comresearchgate.netsemanticscholar.orglifechemicals.comru.nl |
| Key Functional Group | Primary Amine | |
| Modulating Group | Fluoroethyl | researchgate.netnih.gov |
| Applications | Medicinal Chemistry, Organic Synthesis | bohrium.comresearchgate.netresearchgate.netnih.gov |
Role in the Development of Molecular Probes for Chemical Biology Research
Molecular probes are essential tools in chemical biology for the visualization and study of biological processes in real-time. The development of such probes often involves the covalent attachment of a reporter group, such as a fluorophore, to a scaffold that can interact with a specific biological target. The primary amine of this compound provides a convenient point of attachment for such reporter groups.
While direct examples of molecular probes derived from this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential in this area. The cyclobutane core can serve as a rigid linker, controlling the distance and orientation between the reporter group and a binding moiety. The fluoroethyl group could also be exploited to fine-tune the probe's properties, such as its cell permeability and non-specific binding. The principles of molecular probe design would allow for the rational development of probes based on this scaffold for various applications in cellular imaging and biochemical assays.
Contributions to Radiopharmaceutical Chemistry and Tracer Development for Molecular Imaging Research
The introduction of a fluorine atom into a molecule is a common strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. The radioisotope fluorine-18 (B77423) ([¹⁸F]) is a positron emitter with favorable decay properties for PET. The fluoroethyl group in this compound makes it a highly attractive precursor for the synthesis of [¹⁸F]-labeled radiotracers.
The development of novel radiolabeling methods is a continuous effort in radiopharmaceutical chemistry. nih.gov The synthesis of [¹⁸F]-labeled fluoroethyl analogues of known bioactive molecules has been shown to be a viable strategy for creating new PET imaging agents. nih.gov For instance, the introduction of a fluoroethyl group has been explored to improve the blood-brain barrier penetration of certain drugs, a desirable property for imaging central nervous system targets. nih.gov Although the direct radiolabeling of this compound itself is not widely reported, its structure is analogous to precursors used in the synthesis of established PET tracers. This suggests its potential as a building block for the development of new imaging agents for a variety of biological targets.
Conceptual Contributions to the Understanding of Cyclobutane Chemistry and Fluoroamine Reactivity
The cyclobutane ring is characterized by significant ring strain, which influences its chemical reactivity. masterorganicchemistry.comrsc.org This strain, a combination of angle and torsional strain, makes the ring susceptible to cleavage under certain conditions, a property that can be exploited in organic synthesis. masterorganicchemistry.comresearchgate.net The study of substituted cyclobutanes, such as this compound, contributes to a deeper understanding of how different functional groups affect the properties and reactivity of this strained ring system.
The presence of both a fluorine atom and an amine group on the same molecule also presents interesting chemical questions. The high electronegativity of fluorine can influence the basicity and nucleophilicity of the nearby amine through inductive effects. Understanding these electronic interactions is crucial for predicting the reactivity of such molecules and for designing synthetic routes that utilize them. The study of the conformational preferences of substituted cyclobutanes further adds to the fundamental knowledge of stereochemistry and its impact on molecular properties. nih.gov
Development of Inhibitors for Enzyme Systems in Research Contexts
The rigid scaffold of the cyclobutane ring makes it a valuable component in the design of enzyme inhibitors. By presenting functional groups in a well-defined spatial arrangement, cyclobutane-containing molecules can achieve high-affinity binding to the active sites of enzymes. nih.govsemanticscholar.orglifechemicals.compharmablock.com For example, cyclobutane derivatives have been successfully developed as inhibitors for enzymes such as Janus kinase 1 (JAK1) and scytalone (B1230633) dehydratase. nih.govnih.gov
This compound can serve as a starting point for the synthesis of libraries of potential enzyme inhibitors. The primary amine can be elaborated with various substituents to explore the structure-activity relationships (SAR) for a given enzyme target. The cyclobutane core acts as a rigid platform to position these substituents within the enzyme's binding pocket, while the fluoroethyl group can contribute to binding interactions or improve pharmacokinetic properties.
| Enzyme Target Class | Example | Relevance of Cyclobutane | Reference |
|---|---|---|---|
| Kinases | Janus kinase 1 (JAK1) | Provides a rigid scaffold for orienting binding groups. | nih.gov |
| Hydrolases | Scytalone Dehydratase | The cyclobutane ring can fit into hydrophobic pockets of the active site. | nih.gov |
| Proteases | Cathepsin B | Used to create conformationally restricted peptide mimics. | semanticscholar.org |
Applications in the Study of Neurotransmitter Transporters and Receptor Systems in Research
Many centrally active drugs feature an amine functional group, as it is often crucial for interactions with neurotransmitter receptors and transporters. nih.gov The cyclobutane scaffold has been incorporated into molecules targeting various central nervous system (CNS) receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The rigid nature of the cyclobutane ring can lead to increased receptor selectivity compared to more flexible acyclic or larger ring systems. nih.gov
Neurotransmitter transporters are critical for regulating synaptic signaling and are the targets of many therapeutic drugs and substances of abuse. nih.govnih.govrcsb.org The development of novel ligands for these transporters is an active area of research. nih.govstjude.org The structure of this compound, with its primary amine and lipophilic cyclobutane core, makes it a plausible scaffold for the design of new ligands for neurotransmitter transporters. The fluoroethyl group could also be beneficial for achieving suitable blood-brain barrier penetration, a prerequisite for CNS-active compounds. nih.govnih.gov
Q & A
Q. What are the key considerations for designing an efficient synthesis pathway for [1-(2-Fluoroethyl)cyclobutyl]methanamine?
The synthesis typically involves constructing the cyclobutane ring followed by introducing the fluoroethyl and amine groups. A multi-step approach may include cyclization via [2+2] photocycloaddition or ring-closing metathesis, followed by nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) . Amine protection (e.g., Boc) is critical to prevent side reactions during fluorination. Reaction conditions such as temperature (−78°C to 25°C) and solvent polarity (e.g., DCM or THF) significantly impact yields, with yields ranging from 40-70% depending on fluorination efficiency .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula accuracy (e.g., C₇H₁₃FN) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR and ¹H-¹³C HSQC, helps resolve fluorine coupling patterns and cyclobutane ring strain effects. Purity assessment requires HPLC with UV/ELS detection, using C18 columns and acetonitrile/water gradients . Differential scanning calorimetry (DSC) can further characterize thermal stability, which is crucial for storage and handling .
Q. How should researchers handle this compound to ensure laboratory safety?
The compound’s amine group and fluorine substituent require strict safety protocols. Use nitrile gloves and fume hoods to avoid inhalation (H335 hazard) and skin contact (H315/H318) . In case of exposure, immediately rinse eyes with water for 15 minutes and seek medical attention. Store at 2-8°C under nitrogen to prevent decomposition, and avoid incompatible materials like strong oxidizers .
Advanced Research Questions
Q. What experimental strategies can elucidate the electronic and steric effects of the 2-fluoroethyl group on this compound’s reactivity?
Comparative studies with non-fluorinated analogs (e.g., ethyl or methyl derivatives) using density functional theory (DFT) calculations can map electronic effects . Kinetic isotopic experiments (e.g., deuterium labeling) and X-ray crystallography reveal steric interactions in transition states. Fluorine’s electronegativity increases hydrogen-bonding potential, which can be quantified via titration calorimetry with biomolecular targets .
Q. How can conflicting NMR data arising from cyclobutane ring strain and fluorine coupling be resolved?
Advanced NMR techniques such as 2D NOESY or ROESY can distinguish between axial and equatorial fluorine orientations affecting coupling constants . Variable-temperature NMR (e.g., −40°C to 60°C) reduces signal broadening caused by ring puckering dynamics. Coupling ¹H-¹⁹F HOESY experiments provides spatial proximity data between fluorine and adjacent protons, resolving conformational ambiguities .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
Target-specific assays (e.g., enzyme inhibition for kinases or proteases) should be prioritized. For antimicrobial activity, perform broth microdilution MIC assays against S. aureus and E. coli . Cytotoxicity can be assessed via MTT assays in HEK293 or HepG2 cells. Fluorine’s role in membrane permeability can be studied using Caco-2 cell monolayers and PAMPA assays .
Q. What strategies mitigate the thermal instability of this compound caused by cyclobutane ring strain?
Stabilization approaches include formulating the compound as a hydrochloride salt to enhance crystallinity . Adding radical scavengers (e.g., BHT) prevents ring-opening reactions. Low-temperature storage (−20°C) and inert atmosphere handling (argon) reduce degradation rates. Computational modeling (MD simulations) can predict destabilizing conformers to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
